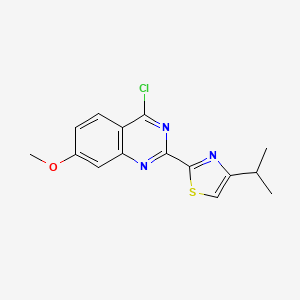
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Quinazoline derivatives are notable for their applications in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory treatments .
Méthodes De Préparation
The synthesis of 2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild conditions and functional group tolerance . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of cellular processes and as a tool for probing biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to the modulation of cellular processes and therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole can be compared with other quinazoline derivatives such as:
4-Chloro-7-methoxy-2-methylquinoline: This compound shares a similar core structure but differs in its substituents, which can lead to different biological activities and applications.
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
923274-53-7 |
|---|---|
Formule moléculaire |
C15H14ClN3OS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C15H14ClN3OS/c1-8(2)12-7-21-15(18-12)14-17-11-6-9(20-3)4-5-10(11)13(16)19-14/h4-8H,1-3H3 |
Clé InChI |
YOLKYZWUPXAWAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















